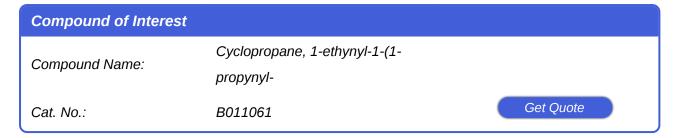


Application Notes and Protocols: Cyclopropanation of Alkenes with Alkynyl Diazo Compounds

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For Researchers, Scientists, and Drug Development Professionals

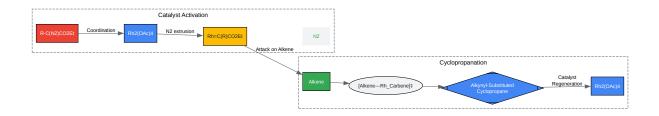
Introduction

The cyclopropane motif is a valuable structural component in medicinal chemistry, often enhancing the potency, metabolic stability, and pharmacokinetic properties of drug candidates. [1][2][3] The introduction of an alkynyl group onto the cyclopropane ring provides a versatile handle for further functionalization, making alkynyl-substituted cyclopropanes highly sought-after building blocks in drug discovery and development.[4] Metal-catalyzed cyclopropanation of alkenes with alkynyl diazo compounds has emerged as a powerful method for the synthesis of these valuable intermediates. This document provides detailed application notes and protocols for this transformation, with a focus on rhodium-catalyzed systems.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the reaction of the diazo compound with the rhodium catalyst to form a rhodium-carbene intermediate.[5] This is followed by the transfer of the carbene moiety to the alkene in a concerted, albeit possibly asynchronous, fashion. The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.





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Caption: Rhodium-catalyzed cyclopropanation mechanism.

Experimental Protocols General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Alkene (1.0 equiv)
- Alkynyl diazoacetate (1.2-1.5 equiv)
- Dirhodium tetraacetate (Rh₂(OAc)₄) (1-2 mol%)
- Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:



- To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and anhydrous solvent.
- Add the dirhodium tetraacetate catalyst to the solution.
- Prepare a solution of the alkynyl diazoacetate in the anhydrous solvent.
- Add the alkynyl diazoacetate solution to the reaction mixture dropwise over a period of 1-2
 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of
 the diazo compound and minimize side reactions.
- Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted cyclopropane.

Synthesis of Alkynyl Diazoacetates from N-Nosylhydrazones

A safe and efficient method for the in situ generation of diazo compounds involves the use of N-nosylhydrazones as precursors.[6]

Materials:

- Alkynyl aldehyde or ketone
- N-Nosylhydrazide
- Base (e.g., triethylamine)
- Anhydrous solvent (e.g., acetonitrile)

Procedure:



- In a round-bottom flask, dissolve the alkynyl aldehyde or ketone and N-nosylhydrazide in the anhydrous solvent.
- Stir the mixture at room temperature until the formation of the N-nosylhydrazone is complete (monitored by TLC).
- In a separate flask containing the alkene and catalyst for the cyclopropanation reaction, add the solution of the freshly prepared N-nosylhydrazone.
- Add the base to the reaction mixture to generate the diazo compound in situ, which will then react in the cyclopropanation.

Data Presentation

The following tables summarize representative data for the cyclopropanation of alkenes with alkynyl diazo compounds under various conditions.

Table 1: Rhodium-Catalyzed Cyclopropanation of Various Alkenes



Entry	Alkene	Diazo Compo und	Catalyst (mol%)	Solvent	Yield (%)	dr (trans:ci s)	Ref
1	Styrene	Ethyl 2- diazo-4- pentynoa te	Rh ₂ (OAc) 4 (1)	DCM	85	70:30	[7]
2	1-Octene	Methyl 2- diazo-4- phenyl-3- butynoat e	Rh ₂ (OAc) 4 (2)	Toluene	78	65:35	[8]
3	Cyclohex ene	tert-Butyl 2-diazo- 5- trimethyls ilyl-4- pentynoa te	Rh ₂ (esp) ₂ (0.5)	DCM	92	>95:5	[9]
4	Norborne ne	Ethyl 2- diazo-4- hexynoat e	Rh2(OAc) 4 (1)	DCM	95	>99:1 (exo)	[10]

Table 2: Enantioselective Cyclopropanation



Entry	Alkene	Diazo Comp ound	Cataly st (mol%)	Ligand	Solven t	Yield (%)	ee (%)	Ref
1	Styrene	Ethyl 2- diazo-4- pentyno ate	Rh ₂ (S- DOSP) ₄ (1)	DOSP	DCM	75	92	[7]
2	1,1- Diphen ylethyle ne	Methyl 2-diazo- 4- phenyl- 3- butynoa te	Cu(OTf) 2 (5)	Вох	Toluene	82	88	[11]
3	Acryloni trile	Ethyl 2- diazo-4- pentyno ate	Ru(II)- Pheox (2)	Pheox	DCM	65	95	[10]

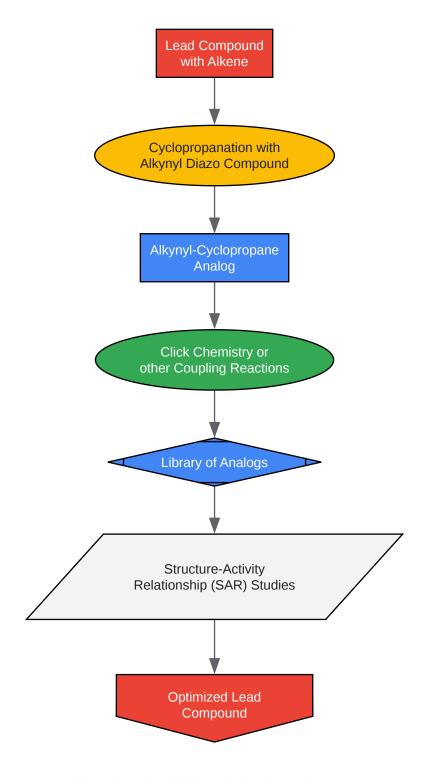
Applications in Drug Development

The alkynyl-substituted cyclopropane moiety is a valuable pharmacophore that can impart several beneficial properties to a drug molecule.[1][2][3]

- Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.[2]
- Conformational Constraint: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[3]
- Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate lipophilicity and other properties, which can enhance absorption and distribution.[2]
- Versatile Handle for Further Chemistry: The terminal alkyne provides a reactive site for "click" chemistry and other coupling reactions, allowing for the facile synthesis of libraries of



compounds for structure-activity relationship (SAR) studies.



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